2-Chloro-4,5-difluoromandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,5-difluorobenzoic acid (C7H3ClF2O2) is an important intermediate in medicinal compounds and pesticides . Its molecular weight is 192.55 g/mol, and its chemical structure is represented as:
ClC6H2(F)2CO2H
Preparation Methods
Synthetic Routes:: One efficient synthesis method involves the reaction of 2,3-difluorotoluene with chlorine gas to form 2-chloro-4,5-difluorotoluene. Subsequent hydrolysis of 2-chloro-4,5-difluorotoluene yields 2-chloro-4,5-difluorobenzoic acid .
Industrial Production:: Industrial production methods typically involve large-scale synthesis using the above routes. Precise reaction conditions and scale-up processes are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
2-Chloro-4,5-difluorobenzoic acid undergoes various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: These transformations modify the oxidation state of the molecule.
Common Reagents and Conditions: Reagents like strong bases (e.g., NaOH), nucleophiles (e.g., amines), and oxidizing agents (e.g., KMnO) are used.
Major Products: The specific products depend on the reaction conditions and substituents involved.
Scientific Research Applications
2-Chloro-4,5-difluorobenzoic acid finds applications in:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Pesticides: It contributes to the development of effective agrochemicals.
Materials Science: Researchers explore its properties for potential materials applications.
Mechanism of Action
The compound’s mechanism of action varies based on its specific application. It may interact with biological targets, enzymes, or receptors, affecting cellular processes.
Comparison with Similar Compounds
While 2-Chloro-4,5-difluorobenzoic acid is unique due to its specific substitution pattern, similar compounds include other halogenated benzoic acids and their derivatives.
Remember that safety precautions should be followed when handling this compound, as indicated by its hazard classifications
Properties
Molecular Formula |
C8H5ClF2O3 |
---|---|
Molecular Weight |
222.57 g/mol |
IUPAC Name |
2-(2-chloro-4,5-difluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5ClF2O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
InChI Key |
FMKXPBBTSKDWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.